molecular formula C13H11Cl2N5 B2512370 N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-40-5

N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2512370
CAS No.: 869073-40-5
M. Wt: 308.17
InChI Key: YNSPTTGNGBLDCO-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H11Cl2N5 and its molecular weight is 308.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety. This process involves condensation with different acids, demonstrating the compound's utility in creating diverse chemical structures (Liu et al., 2016).

Crystal Structure Analysis

The crystal structure of derivatives of this compound, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been studied. These studies provide insights into the molecular arrangement and stability of the compound's derivatives, aiding in understanding their chemical behavior (Lu Jiu-fu et al., 2015).

Role in Antimicrobial and Antitumor Activities

N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have shown potential in antimicrobial and antitumor activities. They have been used as key intermediates in synthesizing compounds that exhibit cytotoxic effects against specific cancer cell lines, showcasing their potential in medicinal chemistry (Riyadh, 2011).

Antimalarial Effects

Studies have also explored the antimalarial properties of related compounds, demonstrating the potential of N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine derivatives in treating malaria. This research provides a foundation for developing new antimalarial drugs (Werbel, Elslager, & Chu, 1973).

Development of Novel Compounds

Further research into the synthesis of new compounds using N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has led to the discovery of various derivatives with potential pharmacological applications. This includes compounds with diverse biological activities, further expanding the scope of research in this area (Hecht & Werner, 1973).

Mechanism of Action

Target of Action

The primary target of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the serine/threonine protein kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway plays a crucial role in regulating cell growth and survival .

Mode of Action

N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its target, PKB, in an ATP-competitive manner . It inhibits the kinase activity of PKB, thereby disrupting the PI3K signaling pathway . This results in the modulation of several downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The inhibition of PKB by N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects the PI3K-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Therefore, the compound’s action can lead to the disruption of these processes.

Pharmacokinetics

The pharmacokinetic properties of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are characterized by its rapid clearance and low oral bioavailability . This is due to the metabolism of compounds containing 4-amino-4-benzylpiperidines in vivo . Variations in the linker group between the piperidine and the lipophilic substituent can lead to the identification of potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of cell proliferation and survival, as well as the modulation of biomarkers of signaling through PKB . In addition, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with certain enzymes and proteins, potentially influencing biochemical reactions . For instance, it has been found that similar compounds can act as ATP-competitive inhibitors, showing selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, similar compounds have shown anti-proliferative activities against leukemia cell lines .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can maintain antimicrobial activity for 5 to 10 minutes after application .

Dosage Effects in Animal Models

It is known that similar compounds have shown protective effects against cerebral injury by suppressing neuroinflammation .

Metabolic Pathways

It is known that similar compounds are involved in the metabolism of 2,4-dichlorobenzyl alcohol .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds can be localized within specific compartments or organelles .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c1-20-13-10(6-19-20)12(17-7-18-13)16-5-8-2-3-9(14)4-11(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSPTTGNGBLDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.